molecular formula C9H7NO B1439265 2-Formyl-5-methylbenzonitrile CAS No. 27613-33-8

2-Formyl-5-methylbenzonitrile

Cat. No. B1439265
CAS RN: 27613-33-8
M. Wt: 145.16 g/mol
InChI Key: HQENAWFYEWLGTH-UHFFFAOYSA-N
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Description

2-Formyl-5-methylbenzonitrile is a useful chemical for research . It has a molecular weight of 145.16 and a molecular formula of C9H7NO .


Molecular Structure Analysis

The molecular structure of 2-Formyl-5-methylbenzonitrile includes 11 heavy atoms . It has a topological polar surface area of 40.9Ų . The compound is canonicalized, with a complexity of 191 .


Chemical Reactions Analysis

An electrochemical initiated tandem reaction of anilines with 2-formyl benzonitrile has been developed . This reaction resulted in unprecedented 3-N-aryl substituted isoindolinones .


Physical And Chemical Properties Analysis

2-Formyl-5-methylbenzonitrile has a molecular weight of 145.16 g/mol . It has a density of 1.12 g/cm3 . The compound is solid at room temperature .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Applications

A base-mediated versatile cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles with 2-methylbenzonitriles establishes a unique strategy for synthesizing amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines. This transition-metal-free approach is significant for pharmaceuticals, utilizing DMF as the formyl source for amido-substituted scaffolds, enabling the formation of multiple C-C and C-N bonds in one pot at room temperature (A. Verma, Shalini Verma, & M. Kumar, 2023).

Material Science and Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives have been synthesized and investigated for their corrosion inhibition properties on mild steel in acidic conditions. Among these derivatives, one exhibited an inhibition efficiency of 97.83% at a specific concentration. This research highlights the potential of these compounds in protecting metals from corrosion, supported by scanning electron microscopy (SEM) and dispersive X-ray spectroscopy (EDX) examinations. The adsorption of these inhibitors on the mild steel surface follows the Langmuir adsorption isotherm, indicating their effectiveness as corrosion inhibitors (C. Verma, M. Quraishi, & Ambrish Singh, 2015).

Spectroscopy and Molecular Analysis

Theoretical and experimental approaches to studying the molecular structure, vibrational spectra, and non-linear optics (NLO) properties of novel molecules like 5-fluoro-2-methylbenzonitrile highlight the compound's significance in material science. Spectral analysis, including FT-IR and FT-Raman spectra, combined with density functional theory (DFT) methods, provides insights into the molecular geometry and bonding features of such compounds. This research contributes to a deeper understanding of the compound's applications in spectroscopy and its potential in developing materials with specific optical properties (A. Kumar & R. Raman, 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338, and P310 .

properties

IUPAC Name

2-formyl-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-2-3-8(6-11)9(4-7)5-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQENAWFYEWLGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-5-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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